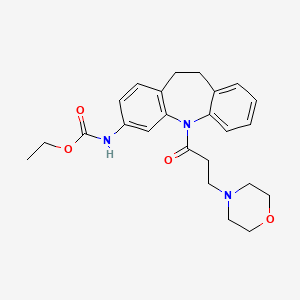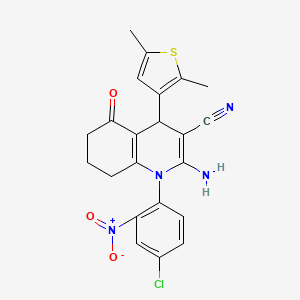![molecular formula C11H19N3O2S B11637287 (2E)-2-[4-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11637287.png)
(2E)-2-[4-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-[4-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)BUTAN-2-YLIDENE]AMINO]THIOUREA is a complex organic compound with a unique structure that includes a thiourea group and a dimethyl-oxooxolan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[4-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)BUTAN-2-YLIDENE]AMINO]THIOUREA typically involves the reaction of a suitable precursor with thiourea under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-[4-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)BUTAN-2-YLIDENE]AMINO]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiourea group, leading to the formation of amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(E)-[4-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)BUTAN-2-YLIDENE]AMINO]THIOUREA is used as a reagent in various synthetic pathways to create complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, [(E)-[4-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)BUTAN-2-YLIDENE]AMINO]THIOUREA is being explored for its therapeutic potential. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of [(E)-[4-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)BUTAN-2-YLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The dimethyl-oxooxolan moiety may also play a role in its activity by stabilizing the compound and facilitating its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (E)-4-[(5,5-dimethyl-2-oxooxolan-3-yl)amino]-4-oxobut-2-enoate
- Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate
Uniqueness
[(E)-[4-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)BUTAN-2-YLIDENE]AMINO]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H19N3O2S |
|---|---|
Molekulargewicht |
257.35 g/mol |
IUPAC-Name |
[(E)-4-(5,5-dimethyl-2-oxooxolan-3-yl)butan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C11H19N3O2S/c1-7(13-14-10(12)17)4-5-8-6-11(2,3)16-9(8)15/h8H,4-6H2,1-3H3,(H3,12,14,17)/b13-7+ |
InChI-Schlüssel |
XQIWHJKTANNQNU-NTUHNPAUSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N)/CCC1CC(OC1=O)(C)C |
Kanonische SMILES |
CC(=NNC(=S)N)CCC1CC(OC1=O)(C)C |
Löslichkeit |
34.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide](/img/structure/B11637209.png)
![(5Z)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11637213.png)


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B11637238.png)
![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11637241.png)

![5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637248.png)
![methyl 4-{(Z)-[2-({3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-yl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11637249.png)

![(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637271.png)
![(4Z)-5-methyl-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11637276.png)
![5-(4-bromophenyl)-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637281.png)
![(5Z)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11637282.png)
